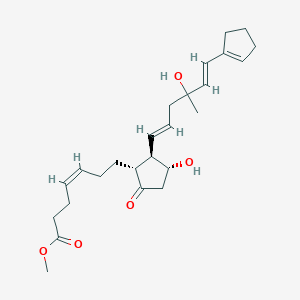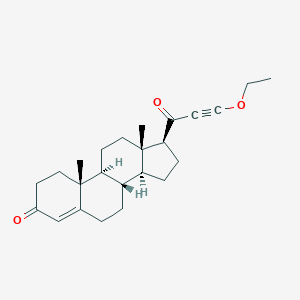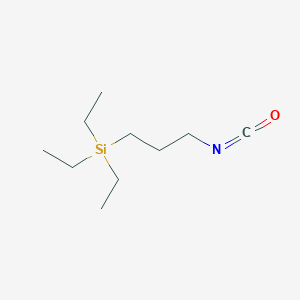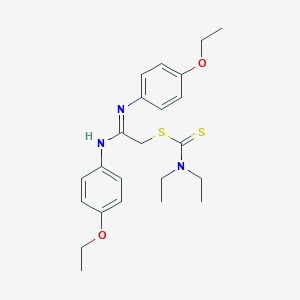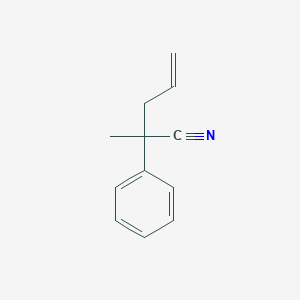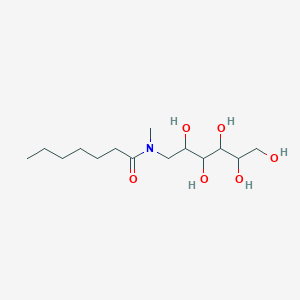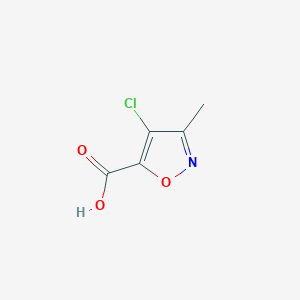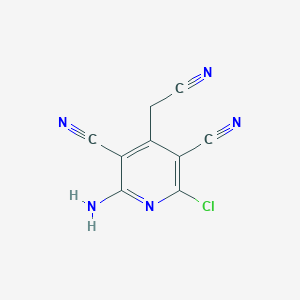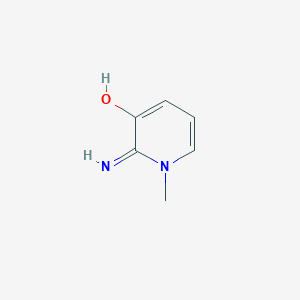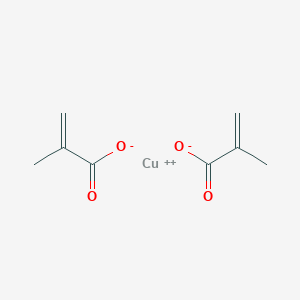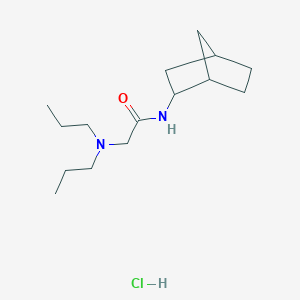
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as DPNA. DPNA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 307.85 g/mol.
作用机制
The mechanism of action of DPNA hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. DPNA hydrochloride has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
生化和生理效应
DPNA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPNA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DPNA hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, DPNA hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on DPNA hydrochloride. One area of research is the development of new therapeutic applications for DPNA hydrochloride. For example, it could be investigated as a potential treatment for other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research is the development of new synthesis methods for DPNA hydrochloride, which could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of DPNA hydrochloride, which could lead to the development of more targeted and effective therapies.
合成方法
DPNA hydrochloride is synthesized using a multi-step process, which involves the reaction of norbornene with acetic anhydride to form norbornyl acetate. The norbornyl acetate is then reacted with dipropylamine in the presence of a catalyst to form DPNA. The final step involves the addition of hydrochloric acid to the DPNA to form DPNA hydrochloride.
科学研究应用
DPNA hydrochloride has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DPNA hydrochloride has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
101651-30-3 |
|---|---|
产品名称 |
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride |
分子式 |
C15H29ClN2O |
分子量 |
288.85 g/mol |
IUPAC 名称 |
N-(2-bicyclo[2.2.1]heptanyl)-2-(dipropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-7-17(8-4-2)11-15(18)16-14-10-12-5-6-13(14)9-12;/h12-14H,3-11H2,1-2H3,(H,16,18);1H |
InChI 键 |
ZMPTXXQGUJHLGM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
规范 SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
同义词 |
2-(dipropylamino)-N-norbornan-2-yl-acetamide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
